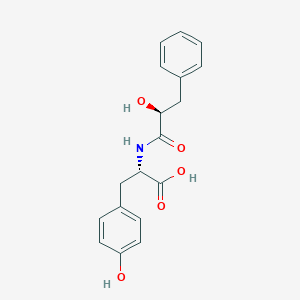
L-beta-Phenyllactoyl-tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-beta-Phenyllactoyl-tyr-OH, also known as (2S)-3-(4-hydroxyphenyl)-2-[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is characterized by the presence of a phenyl group attached to a lactoyl moiety, which is further linked to a tyrosine residue. It is primarily used in research and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-Phenyllactoyl-tyr-OH typically involves the coupling of L-tyrosine with a phenyl lactate derivative. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the hydroxyl group of the phenyl lactate . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-beta-Phenyllactoyl-tyr-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl group in the lactoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the phenyl lactate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl lactate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-beta-Phenyllactoyl-tyr-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: It serves as a model compound to study enzyme-substrate interactions and protein modifications.
Medicine: Research on this compound can provide insights into the development of new therapeutic agents, particularly those targeting tyrosine residues in proteins.
Mécanisme D'action
The mechanism of action of L-beta-Phenyllactoyl-tyr-OH involves its interaction with specific molecular targets, primarily enzymes and proteins containing tyrosine residues. The phenolic hydroxyl group of the tyrosine residue can form hydrogen bonds and participate in hydrophobic interactions, facilitating binding to active sites of enzymes. Additionally, the lactoyl moiety can undergo various chemical modifications, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
L-beta-Phenyllactoyl-tyr-OH can be compared with other similar compounds such as:
L-tyrosine: A naturally occurring amino acid with a similar structure but lacking the lactoyl moiety.
Phenylalanine derivatives: Compounds like L-phenylalanine, which have a phenyl group but differ in the side chain structure.
Peptide derivatives: Other peptides containing tyrosine residues but with different modifications on the side chain.
The uniqueness of this compound lies in its specific combination of a phenyl lactate moiety with a tyrosine residue, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-14-8-6-13(7-9-14)10-15(18(23)24)19-17(22)16(21)11-12-4-2-1-3-5-12/h1-9,15-16,20-21H,10-11H2,(H,19,22)(H,23,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFRMRGYXQCPD-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













